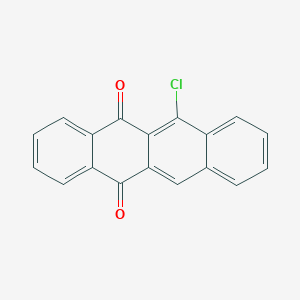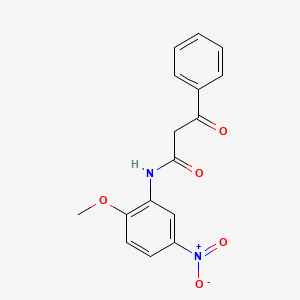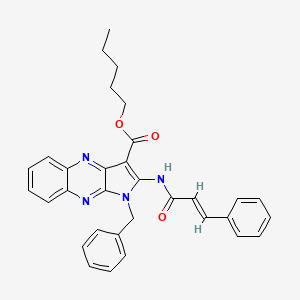
4-Chloro-2-hexadecylamino-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-hexadecylamino-6-methylpyrimidine is a chemical compound with the molecular formula C21H38ClN3 It is a pyrimidine derivative, which means it contains a six-membered ring with nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 4-Chloro-2-hexadecylamino-6-methylpyrimidine typically involves the selective displacement of a chloride group at the C4 position by an appropriate amine. One common method involves reacting 4-chloro-6-methylpyrimidine with hexadecylamine under controlled conditions. The reaction is usually carried out in a suitable solvent, such as N-methylpyrrolidone, and requires a base like potassium tert-butoxide to facilitate the substitution reaction .
Chemical Reactions Analysis
4-Chloro-2-hexadecylamino-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom at the C4 position is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and pyrimidine derivatives.
Common reagents used in these reactions include bases like potassium tert-butoxide and solvents such as N-methylpyrrolidone. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-hexadecylamino-6-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-hexadecylamino-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-2-hexadecylamino-6-methylpyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but lacks the hexadecylamino group, which may result in different chemical and biological properties.
4-Chloro-6-methylpyrimidine: This compound is a precursor in the synthesis of this compound and shares some chemical reactivity but lacks the hexadecylamino substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
196813-50-0 |
|---|---|
Molecular Formula |
C21H38ClN3 |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
4-chloro-N-hexadecyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C21H38ClN3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-21-24-19(2)18-20(22)25-21/h18H,3-17H2,1-2H3,(H,23,24,25) |
InChI Key |
UDKVQYYNBBSKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=NC(=CC(=N1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962734.png)


![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11962745.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962763.png)
![n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B11962775.png)
![1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene](/img/structure/B11962778.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{(2Z)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11962781.png)

![methyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962793.png)


